molecular formula C28H32O4 B8453233 Diethyl [(naphthalen-1-yl)methyl](4-phenylbutyl)propanedioate CAS No. 103632-61-7

Diethyl [(naphthalen-1-yl)methyl](4-phenylbutyl)propanedioate

Cat. No.: B8453233
CAS No.: 103632-61-7
M. Wt: 432.5 g/mol
InChI Key: MZMPXSNDGZIHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(naphthalen-1-yl)methyl](4-phenylbutyl)propanedioate is a useful research compound. Its molecular formula is C28H32O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103632-61-7

Molecular Formula

C28H32O4

Molecular Weight

432.5 g/mol

IUPAC Name

diethyl 2-(naphthalen-1-ylmethyl)-2-(4-phenylbutyl)propanedioate

InChI

InChI=1S/C28H32O4/c1-3-31-26(29)28(27(30)32-4-2,20-11-10-15-22-13-6-5-7-14-22)21-24-18-12-17-23-16-8-9-19-25(23)24/h5-9,12-14,16-19H,3-4,10-11,15,20-21H2,1-2H3

InChI Key

MZMPXSNDGZIHLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCC1=CC=CC=C1)(CC2=CC=CC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.62 g of 2-(1-naphthylmethyl)malonic acid diethyl ester in 40 ml of dry 1,2-dimethoxyethane was added 0.46 g of a 50% sodium hydride (suspension in oil) while ice-cooling, and then 2.05 g of 4-phenylbutyl bromide was added dropwise to the mixture. The mixture was heated under reflux for 19 hours. After cooling, an aqueous ether was added to the reaction mixture and the mixture was extracted with diethyl ether. The ethereal layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, concentrated under reduced pressure. The residue was purified by silica gel flash column chromatography (eluent: benzene/hexane=1/1 by volume) to obtain 2.77 g of 2-(1-naphthylmethyl)-2-(4-phenylbutyl)malonic acid diethyl ester as a colorless oil.
Name
2-(1-naphthylmethyl)malonic acid diethyl ester
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.